stilbostemin N
Overview
Description
Stilbostemin N is a naturally occurring compound isolated from the rhizomes of the plant Dioscorea japonica. It belongs to the class of stilbenoids, which are phenolic compounds known for their diverse biological activities. This compound has garnered attention due to its potential antibacterial properties and its role in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of stilbostemin N typically involves the extraction from natural sources, particularly the rhizomes of Dioscorea japonica. The extraction process includes the use of solvents such as methanol or ethanol to isolate the compound. Further purification is achieved through chromatographic techniques .
Industrial Production Methods: Industrial production of this compound is not widely documented, as it is primarily obtained through natural extraction methods. advancements in biotechnological methods and synthetic biology may pave the way for more efficient production processes in the future.
Chemical Reactions Analysis
Types of Reactions: Stilbostemin N undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound.
Scientific Research Applications
Stilbostemin N has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of stilbenoids.
Mechanism of Action
The mechanism of action of stilbostemin N involves its interaction with various molecular targets and pathways. It is known to exert its effects through:
Antioxidant Activity: this compound scavenges free radicals, thereby protecting cells from oxidative stress.
Antibacterial Activity: It disrupts bacterial cell walls and inhibits essential enzymes, leading to bacterial cell death.
Neuroprotective Effects: this compound has been shown to protect neuronal cells from oxidative damage and apoptosis, potentially through the modulation of signaling pathways involved in cell survival.
Comparison with Similar Compounds
Stilbostemin N can be compared with other stilbenoids such as resveratrol, piceatannol, and pterostilbene. These compounds share a similar core structure but differ in their substituents and biological activities:
Resveratrol: Known for its cardioprotective and anticancer properties, resveratrol is widely studied for its health benefits.
Piceatannol: Exhibits strong antioxidant and anti-inflammatory activities, making it a potential therapeutic agent for various diseases.
Pterostilbene: Similar to resveratrol but with better bioavailability, pterostilbene is studied for its neuroprotective and anticancer effects.
Properties
IUPAC Name |
3-methoxy-5-[2-(2-methoxyphenyl)ethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-18-15-10-12(9-14(17)11-15)7-8-13-5-3-4-6-16(13)19-2/h3-6,9-11,17H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQWBUQUEQSOJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC2=CC(=CC(=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.